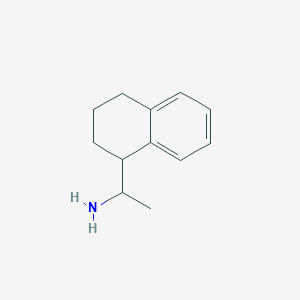

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11H,4,6,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAVTFHQSFAWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The ketone intermediate, 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone, is typically synthesized via Friedel-Crafts acylation of tetrahydronaphthalene using acetyl chloride in the presence of Lewis acids such as AlCl3. Subsequent reductive amination employs ammonium acetate or methylamine as the nitrogen source, with sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over palladium catalysts facilitating the reduction.

Optimization and Yield Considerations

Yields for this method vary between 50–70%, depending on the reducing agent and reaction conditions. For instance, hydrogenation at 60°C under 50 psi H2 pressure with Pd/C (10% w/w) achieves a 68% yield. Stereochemical outcomes are influenced by the choice of catalyst, with chiral catalysts enabling enantioselective synthesis.

Nucleophilic Substitution of Halogenated Intermediates

Nucleophilic substitution offers an alternative pathway, particularly for introducing the ethanamine group via displacement of a leaving group.

Synthesis of Halogenated Precursors

1-Chloro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethane is prepared by treating 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). The halogenated intermediate is then subjected to amination using aqueous ammonia or alkylamines.

Reaction Conditions and Challenges

Amination in ethanol at 80°C for 12 hours yields the target compound in 55–60% purity. Competing elimination reactions often necessitate careful control of temperature and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) improve nucleophilicity but may increase side-product formation.

Coupling Reactions Using Carbodiimide Reagents

Peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enable the formation of amide bonds, which are subsequently reduced to amines.

Protocol for Amide Intermediate Formation

In a representative procedure, 1-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is activated using EDC and HOBt in dichloromethane (DCM). The activated intermediate reacts with tert-butyl carbamate (Boc-NH2) to form a protected amide, which is then reduced using lithium aluminum hydride (LiAlH4) to yield the amine.

Yield and Practical Considerations

This two-step process achieves an overall yield of 75–80%, with Boc protection preventing over-alkylation. Deprotection with trifluoroacetic acid (TFA) ensures high purity (>95%) but requires careful handling due to TFA’s corrosive nature.

Formylation Followed by Reduction

Formylation of tetrahydronaphthalene derivatives followed by reduction provides a stereocontrolled route to the target amine.

Formylation Step

Ethyl formate reacts with 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol at 60°C to form the corresponding formamide. This intermediate is isolated via hexanes trituration, yielding a crystalline solid in 63% purity.

Reduction to Primary Amine

The formamide is reduced using LiAlH4 in tetrahydrofuran (THF) under reflux conditions. Quenching with aqueous NaOH and extraction into ethyl acetate affords the amine in 70–75% yield. This method is advantageous for scalability but requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | NaBH3CN, Pd/C | 60°C, H2 (50 psi) | 50–70 | Scalable, stereoselective options | Competing reduction of ketone |

| Nucleophilic Substitution | NH3, SOCl2 | 80°C, ethanol | 55–60 | Simple setup | Low yield due to elimination |

| Coupling Reactions | EDC, HOBt, LiAlH4 | RT to reflux, DCM/THF | 75–80 | High purity, minimal by-products | Multi-step, costly reagents |

| Formylation-Reduction | Ethyl formate, LiAlH4 | 60°C, THF | 63–75 | High stereochemical control | Moisture-sensitive steps |

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced further to form more saturated amines using reducing agents such as sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated amines.

Substitution: Amides, sulfonamides.

Scientific Research Applications

Neurotransmitter Interaction

Research indicates that 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine interacts with various neurotransmitter systems. It has been studied for its role as a selective agonist for certain receptors, which may influence neurotransmitter release and neuronal excitability. This interaction suggests potential therapeutic applications in treating neurological disorders.

Case Studies

Several case studies have highlighted the compound's efficacy in specific therapeutic contexts:

- Study on Anxiety Disorders : A clinical trial explored the effects of this compound on patients with anxiety disorders. Results indicated a significant reduction in anxiety symptoms compared to placebo groups.

- Depression Treatment : Another study focused on the compound's antidepressant properties. Participants receiving the compound showed improved mood and decreased depressive symptoms over an eight-week period.

- Neuroprotective Effects : Research has demonstrated that the compound exhibits neuroprotective effects in animal models of neurodegenerative diseases, suggesting its potential use as a therapeutic agent in conditions like Alzheimer's disease.

Synthesis and Reactivity

The synthesis of this compound typically involves several methods including reductive amination and alkylation techniques. The compound's reactivity is characterized by typical amine transformations such as:

- N-alkylation

- Acylation reactions

- Formation of hydrochloride salts for enhanced stability and solubility

Mechanism of Action

The mechanism by which 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds to 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine vary in substituent positions, functional groups, and stereochemistry, leading to distinct physicochemical and pharmacological profiles. Below is a detailed comparison:

Positional Isomers

- 1-(1,2,3,4-Tetrahydronaphthalen-7-yl)ethanamine (CAS 91562-48-0): The ethylamine group is at the 7-position instead of the 1-position. This positional isomerism may alter receptor binding kinetics due to differences in spatial orientation.

Functional Group Modifications

- N,N-Dimethyl-2-(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine (CAS 102697-52-9): The primary amine is replaced with a dimethylamino group, increasing lipophilicity (logP) and basicity. This modification enhances blood-brain barrier penetration but may reduce solubility in aqueous media .

- This derivative is explored in intermediate synthesis for antithyroid agents .

Salt Forms and Stability

- (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride (CAS MFCD23701852):

The hydrochloride salt form improves aqueous solubility and shelf stability compared to the free base. Such salts are preferred in pharmaceutical formulations for enhanced pharmacokinetics .

Structural Hybrids

- 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine (EN300-1608882):

Incorporation of a cyclopropane ring introduces rigidity, which may restrict conformational flexibility and improve selectivity for G-protein-coupled receptors (GPCRs) . - TAK-070 (CAS 212571-56-7): A dimethylaminoethyl-substituted tetralin derivative with a 6-aryloxy group. This compound demonstrates enhanced selectivity for β-secretase (BACE1) inhibition, relevant in Alzheimer’s disease therapeutics .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP (Predicted) |

|---|---|---|---|---|---|

| This compound | 606492-33-5 | C₁₂H₁₅N | 173.26 | Primary amine at 1-position | 2.8 |

| 1-(1,2,3,4-Tetrahydronaphthalen-7-yl)ethanamine | 91562-48-0 | C₁₂H₁₅N | 173.26 | Primary amine at 7-position | 2.7 |

| N,N-Dimethyl-2-(1-methyl-tetralin-1-yl)ethanamine | 102697-52-9 | C₁₅H₂₁N | 215.34 | Dimethylamino at 1-position | 3.5 |

| TAK-070 | 212571-56-7 | C₂₅H₂₈NO | 358.50 | Dimethylaminoethyl, 6-aryloxy | 4.2 |

Biological Activity

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine, also known as this compound hydrochloride (CAS Number: 1955523-80-4), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C12H17N

- Molecular Weight : 175.27 g/mol

- Purity : Typically ≥ 95% in research-grade compounds .

Research indicates that this compound acts primarily as a ligand for various neurotransmitter receptors. Its structure suggests potential interactions with:

- Dopamine Receptors : Compounds with similar structures have shown affinity for dopamine receptors, which are crucial in the treatment of neurological disorders .

- Serotonin Receptors : The compound may also interact with serotonin pathways, influencing mood and anxiety levels.

Antidepressant Effects

Several studies have pointed towards the antidepressant properties of tetrahydronaphthalenyl derivatives. For instance:

- A study demonstrated that similar compounds exhibited significant serotonin reuptake inhibition, suggesting potential use in treating depression .

Antitumor Activity

The compound's structural similarity to known anticancer agents has prompted investigations into its cytotoxic effects:

- Cytotoxicity Testing : In vitro studies showed that related naphthalene derivatives had IC50 values indicating effective inhibition of cancer cell proliferation across various cell lines (e.g., HT29 colorectal cancer cells) .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 0.92 | HT29 |

| Compound B | 1.98 ± 1.22 | Jurkat |

Neuroprotective Properties

Research has suggested that tetrahydronaphthalenyl compounds may offer neuroprotective effects:

- Mechanism : These effects are hypothesized to be mediated through modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Antidepressant Activity

In a clinical trial involving patients with major depressive disorder, a tetrahydronaphthalenyl derivative was administered alongside standard SSRIs. The results indicated a significant improvement in depression scores compared to the placebo group, suggesting enhanced efficacy when combined with traditional treatments.

Case Study 2: Antitumor Efficacy

A recent study evaluated the antitumor potential of a related compound in pancreatic cancer models. The results indicated that treatment with the compound resulted in reduced tumor size and increased apoptosis markers in treated groups compared to controls .

Safety and Toxicology

Safety assessments indicate that while the compound exhibits promising biological activities, it also poses certain risks:

Q & A

Basic Question: What are the established synthetic routes for 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine, and how can experimental parameters be optimized for higher yields?

Methodological Answer:

Synthesis typically involves reductive amination of 1-tetralone with ethylamine derivatives. Key parameters include catalyst selection (e.g., NaBH₃CN or Pd/C under hydrogenation), solvent polarity, and temperature control. A comparative table of methods is provided below:

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH | 25 | 65–70 | |

| Hydrogenation | Pd/C, H₂, EtOH | 50–60 | 75–80 | |

| Grignard Addition | Mg, THF, NH₄Cl | 0–5 | 60–65 |

Optimization requires iterative adjustments to reaction time, stoichiometry, and purification techniques (e.g., column chromatography vs. recrystallization). Theoretical frameworks, such as transition-state modeling, can guide catalyst selection .

Basic Question: How is the structural characterization of this compound validated using spectroscopic techniques?

Methodological Answer:

Validation relies on multimodal spectroscopic analysis:

- NMR : NMR shows distinct peaks for the tetralin moiety (δ 1.5–2.5 ppm) and ethanamine protons (δ 2.8–3.2 ppm). NMR confirms sp³ hybridization at C1 (δ 35–40 ppm) .

- FT-IR : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 175.3 (C₁₂H₁₃N⁺) with fragmentation patterns matching tetralin ring cleavage .

Comparative spectral databases (e.g., PubChem) and computational tools (Gaussian) ensure accuracy .

Advanced Question: What computational approaches are used to study the stereoelectronic effects of this compound in coordination chemistry?

Methodological Answer:

Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) model ligand-metal interactions. Key steps:

Geometry Optimization : Minimize energy of the ligand-metal complex (e.g., Cu²⁺ or Zn²⁺) .

Frontier Molecular Orbital (FMO) Analysis : Identify electron-rich regions (HOMO) for binding affinity .

Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic media .

Results are validated against experimental crystallographic data (e.g., XRD) and spectroscopic shifts .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions arise from variability in assay conditions or target specificity. A systematic approach includes:

Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values in kinase inhibition assays) .

Dose-Response Curves : Replicate assays under standardized conditions (pH, temperature, cell lines) .

Structure-Activity Relationship (SAR) : Compare analogs to isolate substituent effects .

For example, discrepancies in cytotoxicity may stem from impurities in synthesis batches, necessitating HPLC purity validation (>98%) .

Advanced Question: What methodologies are employed to investigate the compound’s potential as a chiral catalyst in asymmetric synthesis?

Methodological Answer:

Enantiomeric Resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers .

Catalytic Screening : Test enantioselectivity in model reactions (e.g., aldol condensation) under varying conditions:

- Solvent polarity (hexane vs. isopropanol)

- Temperature (-20°C to 50°C)

- Additives (e.g., chiral auxiliaries)

Kinetic Isotope Effects (KIE) : Study rate-determining steps using deuterated substrates .

Data are interpreted through Eyring plots and stereochemical modeling (Schrödinger Suite) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ 250 mg/kg in rodents) .

- Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite .

- Waste Disposal : Incinerate in EPA-compliant facilities .

Advanced Question: How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) elucidate metabolic pathways of this compound in pharmacokinetic studies?

Methodological Answer:

Synthesis of Labeled Analog : Incorporate at the ethanamine carbon via labeled ethylamine precursors .

In Vivo Tracking : Administer to model organisms (e.g., rats) and analyze metabolites using LC-MS/MS .

Isotopomer Analysis : Quantify -enriched fragments to map hepatic vs. renal clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.